molecular formula C5H7N7 B8775422 6-hydrazinyl-7H-purin-2-amine CAS No. 5446-90-2

6-hydrazinyl-7H-purin-2-amine

Cat. No.: B8775422
CAS No.: 5446-90-2
M. Wt: 165.16 g/mol
InChI Key: KNOLGURLPMQDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydrazinyl-7H-purin-2-amine is a purine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at position 6 and an amine (-NH₂) group at position 2. Purines serve as foundational scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme interactions. The hydrazinyl group introduces nucleophilic and redox-active properties, making this compound a candidate for kinase inhibition, antiviral agents, or intermediates in heterocyclic synthesis .

Properties

CAS No.

5446-90-2

Molecular Formula

C5H7N7

Molecular Weight

165.16 g/mol

IUPAC Name

6-hydrazinyl-7H-purin-2-amine

InChI

InChI=1S/C5H7N7/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H4,6,8,9,10,11,12)

InChI Key

KNOLGURLPMQDCC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 6, and 9, affecting reactivity, solubility, and biological activity:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
6-Hydrazinyl-7H-purin-2-amine Hydrazinyl (6), Amine (2) 178.17 Nucleophilic reactivity, potential kinase inhibition
6-Chloro-9H-purin-2-amine Chloro (6), Amine (2) 169.58 Intermediate for hydrazine substitution; used in kinase inhibitor synthesis
N-Benzyl-2-chloro-7H-purin-6-amine Benzyl (6), Chloro (2) 259.69 Enhanced lipophilicity (XLogP3: 2.9); potential CNS activity
8-Arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones Hydrazone (8), Benzylsulfanyl (2) Varies Stabilized hydrazone form (ground/excited states); Hammett correlation
9-Allyl-6-chloro-9H-purin-2-amine Allyl (9), Chloro (6), Amine (2) 209.63 Improved solubility via allyl group; intermediate for cycloadditions

Key Observations :

  • Hydrazinyl vs. Chloro at Position 6 : The hydrazinyl group enhances nucleophilicity, enabling reactions with aldehydes or ketones to form hydrazones , whereas the chloro group is a leaving group for nucleophilic substitution (e.g., hydrazine displacement in ).
  • Substituent Effects on Lipophilicity : N-Benzyl derivatives (e.g., N-benzyl-2-chloro-7H-purin-6-amine) exhibit higher XLogP3 values (2.9) compared to hydrazinyl analogs, suggesting improved membrane permeability .

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